A Comprehensive Spectroscopic Guide to Ethyl 2,5,7-trimethylquinoline-3-carboxylate
A Comprehensive Spectroscopic Guide to Ethyl 2,5,7-trimethylquinoline-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed exploration of the spectral data for ethyl 2,5,7-trimethylquinoline-3-carboxylate. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. This document offers a comprehensive analysis of its expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The interpretations are grounded in fundamental spectroscopic principles and supported by data from structurally related quinoline derivatives, providing a robust framework for researchers.
Molecular Structure and Context
Ethyl 2,5,7-trimethylquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise arrangement of the methyl and ethyl carboxylate substituents on the quinoline core dictates its chemical reactivity and biological efficacy. Spectroscopic analysis is, therefore, indispensable for confirming the successful synthesis and purity of this compound.
// Quinoline ring N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-0.4!"]; C4 [label="C", pos="0,-0.8!"]; C4a [label="C", pos="1.2,-0.4!"]; C5 [label="C", pos="2.4,-0.8!"]; C6 [label="C", pos="2.4,0!"]; C7 [label="C", pos="1.2,0.4!"]; C8 [label="C", pos="0,0!"]; C8a [label="C", pos="1.2,-0.4!"];
// Substituents C2_Me [label="CH₃", pos="-2.4,0.8!"]; C3_COOEt [label="C", pos="-2.4,-0.8!"]; O3_1 [label="O", pos="-3.0,-0.4!"]; O3_2 [label="O", pos="-3.0,-1.2!"]; C3_Et_CH2 [label="CH₂", pos="-4.2,-1.2!"]; C3_Et_CH3 [label a="CH₃", pos="-5.4,-1.2!"]; C5_Me [label="CH₃", pos="3.6,-1.2!"]; C7_Me [label="CH₃", pos="1.2,1.2!"]; H4 [label="H", pos="0,-1.6!"]; H6 [label="H", pos="3.6,0!"]; H8 [label="H", pos="-0.8,-0.4!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N1; C8 -- C4a [style=invis]; C4a -- C8a [style=invis]; C8a -- C8 [style=invis]; C7 -- C8a [style=invis];
C2 -- C2_Me; C3 -- C3_COOEt; C3_COOEt -- O3_1 [label="=O"]; C3_COOEt -- O3_2; O3_2 -- C3_Et_CH2; C3_Et_CH2 -- C3_Et_CH3; C5 -- C5_Me; C7 -- C7_Me; C4 -- H4; C6 -- H6; C8 -- H8;
}
Structure of ethyl 2,5,7-trimethylquinoline-3-carboxylate.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of ethyl 2,5,7-trimethylquinoline-3-carboxylate in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl groups, and the ethyl ester moiety.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~8.1-8.3 | s | - | 1H |
| H-6 | ~7.3-7.5 | s | - | 1H |
| H-8 | ~7.1-7.3 | s | - | 1H |
| O-CH₂-CH₃ | ~4.4-4.6 | q | ~7.1 | 2H |
| 2-CH₃ | ~2.7-2.9 | s | - | 3H |
| 5-CH₃ | ~2.5-2.7 | s | - | 3H |
| 7-CH₃ | ~2.4-2.6 | s | - | 3H |
| O-CH₂-CH₃ | ~1.4-1.6 | t | ~7.1 | 3H |
Interpretation and Rationale:
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Aromatic Protons (H-4, H-6, H-8): The protons on the quinoline ring are expected to resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The H-4 proton is anticipated to be the most downfield-shifted aromatic proton due to its proximity to the nitrogen atom and the electron-withdrawing carboxylate group. The H-6 and H-8 protons will appear at slightly higher fields. Due to the substitution pattern, these protons are expected to appear as singlets.
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Ethyl Ester Group: The methylene protons (-OCH₂-) of the ethyl group will appear as a quartet, a result of coupling with the three adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet, coupling with the two adjacent methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.
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Methyl Substituents: The three methyl groups attached to the quinoline ring (at positions 2, 5, and 7) will each give rise to a singlet in the upfield region of the aromatic spectrum, typically between 2.4 and 2.9 ppm. The exact chemical shift will be influenced by their position on the ring and the electronic effects of the other substituents.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in ethyl 2,5,7-trimethylquinoline-3-carboxylate will produce a distinct signal in the spectrum.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165-168 |
| C-2 | ~155-158 |
| C-4 | ~145-148 |
| C-8a | ~147-150 |
| C-7 | ~138-141 |
| C-5 | ~135-138 |
| C-4a | ~128-131 |
| C-6 | ~126-129 |
| C-8 | ~124-127 |
| C-3 | ~120-123 |
| O-CH₂-CH₃ | ~60-63 |
| 2-CH₃ | ~23-26 |
| 5-CH₃ | ~20-23 |
| 7-CH₃ | ~18-21 |
| O-CH₂-CH₃ | ~14-16 |
Interpretation and Rationale:
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Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the 165-168 ppm range.
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Aromatic and Heteroaromatic Carbons: The carbons of the quinoline ring will resonate between approximately 120 and 158 ppm. The carbons directly attached to the nitrogen (C-2 and C-8a) and the electron-withdrawing ester group (C-3 and C-4) will be shifted further downfield.
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Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum (< 65 ppm). The methylene carbon of the ethyl ester will be found around 60-63 ppm, while the methyl carbons will resonate at higher fields.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Interpretation |
| [M]⁺ | 243.12 | Molecular Ion |
| [M - CH₃]⁺ | 228.10 | Loss of a methyl radical |
| [M - OC₂H₅]⁺ | 198.09 | Loss of an ethoxy radical |
| [M - COOC₂H₅]⁺ | 170.09 | Loss of the ethyl carboxylate group |
Interpretation and Rationale:
The electron ionization (EI) mass spectrum of ethyl 2,5,7-trimethylquinoline-3-carboxylate is expected to show a prominent molecular ion peak at an m/z corresponding to its molecular weight (243.30 g/mol ). Common fragmentation pathways for quinoline derivatives include the loss of substituents. The loss of a methyl radical (15 Da) from one of the methyl groups is a likely fragmentation. Another expected fragmentation is the loss of the ethoxy group (45 Da) or the entire ethyl carboxylate group (73 Da) from the C-3 position. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.
Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2850-3000 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1720-1740 | C=O stretch | Ester |
| ~1580-1620 | C=C and C=N stretch | Quinoline ring |
| ~1200-1300 | C-O stretch | Ester |
Interpretation and Rationale:
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C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.
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C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.
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Quinoline Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the quinoline ring system will appear in the 1580-1620 cm⁻¹ region.
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C-O Stretch: The C-O single bond stretch of the ester group will give rise to a strong band in the 1200-1300 cm⁻¹ range.
Experimental Protocols: A Guide to Data Acquisition
The following are generalized, step-by-step methodologies for acquiring the spectral data discussed in this guide. These protocols should be adapted based on the specific instrumentation available.
1. NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve approximately 5-10 mg of ethyl 2,5,7-trimethylquinoline-3-carboxylate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.
2. Mass Spectrometry (Electron Ionization)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
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Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
3. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
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Instrument Background: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep [label="Prepare Sample\n(Dissolve in CDCl₃ for NMR,\n or use neat for MS/IR)"]; }
subgraph "cluster_Analysis" { label="Spectroscopic Analysis"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry\n(EI-MS)"]; IR [label="Infrared Spectroscopy\n(ATR-FTIR)"]; }
subgraph "cluster_DataProcessing" { label="Data Processing & Interpretation"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Process [label="Process Raw Data\n(FT, Baseline Correction, etc.)"]; Interpret [label="Interpret Spectra\n(Assign Peaks, Correlate Data)"]; Structure [label="Structure Confirmation"]; }
// Workflow connections Prep -> {NMR, MS, IR} [label="Introduce Sample"]; {NMR, MS, IR} -> Process [label="Acquire Data"]; Process -> Interpret; Interpret -> Structure; }
Experimental workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral data for ethyl 2,5,7-trimethylquinoline-3-carboxylate. By leveraging established spectroscopic principles and comparative data from related structures, we have presented a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data. The provided experimental protocols offer a practical starting point for researchers to obtain and analyze this crucial information. A thorough spectroscopic characterization is a cornerstone of chemical research, ensuring the structural integrity of synthesized compounds and paving the way for their further investigation and application in various scientific fields.
References
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- Chemical Papers. (Year not specified). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- MDPI. (2021).
- ResearchGate. (2016).
- ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm)
- Royal Society of Chemistry. (2013).
- TSI Journals. (Year not specified). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

